1,2-Ethanediol, 1-(2-furanyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediol, 1-(2-furanyl)- typically involves the reaction of furfural with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 1,2-Ethanediol, 1-(2-furanyl)- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediol, 1-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans.
Scientific Research Applications
1,2-Ethanediol, 1-(2-furanyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-(2-furanyl)- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The furan ring and the ethanediol moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity and effects.
Comparison with Similar Compounds
1,2-Ethanediol (Ethylene glycol): A simple diol without the furan ring.
Furfural: A furan derivative with an aldehyde group.
2-Furanmethanol: A furan derivative with a hydroxymethyl group.
Comparison: 1,2-Ethanediol, 1-(2-furanyl)- is unique due to the presence of both the furan ring and the ethanediol moiety. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, ethylene glycol lacks the aromatic furan ring, while furfural and 2-furanmethanol do not have the diol functionality.
Properties
IUPAC Name |
1-(furan-2-yl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSOKWRRCVPEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340618 | |
Record name | 1-(2-Furyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19377-75-4 | |
Record name | 1-(2-Furyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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